4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide

Catalog No.
S11342790
CAS No.
1005576-59-9
M.F
C21H22BrN3O2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-...

CAS Number

1005576-59-9

Product Name

4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide

IUPAC Name

4-bromo-N-[3-[(3,5-dimethylphenoxy)methyl]phenyl]-2-ethylpyrazole-3-carboxamide

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C21H22BrN3O2/c1-4-25-20(19(22)12-23-25)21(26)24-17-7-5-6-16(11-17)13-27-18-9-14(2)8-15(3)10-18/h5-12H,4,13H2,1-3H3,(H,24,26)

InChI Key

PCDMCHWLRMMTQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)COC3=CC(=CC(=C3)C)C

4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. It features a pyrazole ring substituted with various functional groups, including a bromine atom and an ethyl group, which contribute to its unique chemical properties. The compound's structure can be represented as follows:

  • Molecular Formula: C18H21BrN4O2
  • Molecular Weight: 396.29 g/mol

The presence of the 3,5-dimethylphenoxy group enhances its lipophilicity, potentially improving its biological activity and interaction with target biomolecules.

The chemical reactivity of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making the compound versatile in synthetic chemistry.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Condensation Reactions: The compound may participate in condensation reactions with other amines or alcohols, forming new amide or ester linkages.

Preliminary studies suggest that 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide exhibits notable biological activities. It has been investigated for:

  • Antimicrobial Properties: Some derivatives of pyrazole compounds have shown activity against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.
  • Anticancer Activity: Certain pyrazole derivatives are being studied for their ability to inhibit cancer cell proliferation.

The synthesis of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide can be achieved through several methods:

  • Starting Materials:
    • 4-bromoaniline
    • 3,5-dimethylphenol
    • Ethyl isocyanate
    • Pyrazole derivatives
  • General Synthetic Route:
    • React 4-bromoaniline with ethyl isocyanate to form the corresponding carbamate.
    • Condense this intermediate with a pyrazole derivative.
    • Introduce the 3,5-dimethylphenoxy group via a nucleophilic substitution reaction.

This synthetic pathway allows for the introduction of various substituents on the pyrazole ring, tailoring the compound's properties for specific applications.

The unique structure and biological activity of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide position it as a candidate for various applications:

  • Pharmaceutical Development: Potential use in developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemistry: Investigated as a pesticide or herbicide due to its biological activity against pests.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide focus on understanding its binding affinity and mechanism of action with biological targets. Key areas include:

  • Protein Binding Studies: Evaluating how the compound interacts with specific proteins related to disease pathways.
  • Enzyme Inhibition Assays: Testing its potential to inhibit enzymes involved in inflammatory processes or microbial metabolism.

These studies are crucial for elucidating the compound's therapeutic potential and guiding future drug development efforts.

Several compounds share structural similarities with 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
4-bromo-N-(3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamideStructureLacks ethyl group; different position of carboxamide
N-(3-carbamoylphenyl)-1H-pyrazole-5-carboxamideStructureContains carbamoyl group; used in pest control
N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazoleSourceFeatures difluoromethyl group; distinct pharmacological profile

These compounds highlight the versatility of pyrazole derivatives and their potential applications across various fields. The unique combination of bromine substitution and phenoxy groups in 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide sets it apart from others in its class, suggesting specialized applications in medicinal chemistry and agrochemicals.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

427.08954 g/mol

Monoisotopic Mass

427.08954 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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